2-Carbamoyl-5-cyclopropoxybenzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Carbamoyl-5-cyclopropoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-cyclopropoxybenzoic acid with a suitable carbamoylating agent under controlled conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
2-Carbamoyl-5-cyclopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or cyclopropoxy groups are replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
2-Carbamoyl-5-cyclopropoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carbamoyl-5-cyclopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-Carbamoyl-5-cyclopropoxybenzoic acid can be compared with other similar compounds, such as:
2-Carbamoylbenzoic acid: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
5-Cyclopropoxybenzoic acid: Lacks the carbamoyl group, which may influence its chemical properties and applications.
2-Carbamoyl-5-methoxybenzoic acid:
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-carbamoyl-5-cyclopropyloxybenzoic acid |
InChI |
InChI=1S/C11H11NO4/c12-10(13)8-4-3-7(16-6-1-2-6)5-9(8)11(14)15/h3-6H,1-2H2,(H2,12,13)(H,14,15) |
InChI Key |
MQYTYTWCUKJKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)C(=O)N)C(=O)O |
Origin of Product |
United States |
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